4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
Description
This compound is a benzamide derivative featuring a 4-chlorobenzoyl group at the 4-position of the benzene ring and an (E)-configured 4-methoxyphenyl methylideneamino group attached to the amide nitrogen. The structural complexity arises from the integration of two pharmacophoric motifs: a chlorinated aromatic system and a methoxy-substituted Schiff base. These groups are known to enhance bioactivity in enzyme inhibition and receptor targeting .
Properties
CAS No. |
100278-24-8 |
|---|---|
Molecular Formula |
C22H18ClN3O3 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-20-12-2-15(3-13-20)14-24-26-22(28)17-6-10-19(11-7-17)25-21(27)16-4-8-18(23)9-5-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
MOMPYZJEENHGNP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminobenzamide to form an intermediate product. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Chlorophenyl and Methoxyphenyl Substituents
2-[(4-Chlorophenyl)Methoxy]-N-[(4-Methoxyphenyl)Methylideneamino]Benzamide ()
- Structure : Differs in the substitution pattern: a 2-chlorophenylmethoxy group replaces the 4-chlorobenzoyl moiety.
- Properties : CAS 348589-87-7; molecular formula C₂₂H₁₉ClN₂O₃.
4-[(4-Chlorobenzoyl)(4-Methoxyphenyl)Amino]Butanoic Acid (CLANOBUTIN, )
- Structure: Incorporates a butanoic acid linker between the chlorobenzoyl and methoxyphenyl groups.
3-Chloro-N-(4-{[(4-Methoxybenzoyl)Carbamothioyl]Amino}Phenyl)Benzamide ()
Benzamide Derivatives with Sulfonamide or Heterocyclic Moieties
N-(1-(4-Methoxyphenyl)-3-Oxo-3-((4-(N-(Substituted)Sulfamoyl)Phenyl)Amino)Prop-1-En-1-yl)Benzamides (3a–g, )
- Structure: Integrates a sulfonamide group and a propenone linker.
- Bioactivity: These compounds inhibit acetylcholinesterase (AChE) and carbonic anhydrases (hCA I/II) with IC₅₀ values in the nanomolar range, suggesting that the sulfonamide group enhances enzyme interaction compared to the target compound’s methylideneamino group .
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11, )
- Structure: Replace the benzamide’s methylideneamino group with a 1,3,4-oxadiazole ring.
- Antifungal Activity : LMM5 and LMM11 inhibit Candida albicans via thioredoxin reductase inhibition, demonstrating how heterocyclic systems can diversify biological targets compared to the Schiff base in the target compound .
Dopamine Receptor Ligands and Antioxidant Derivatives
N-[4-(4-Arylpiperazin-1-yl)Butyl]Arylcarboxamides ()
- Structure : Include a piperazine ring and alkyl spacer.
- Dopamine D3 Affinity : Compound 19 (Kᵢ = 0.13 nM) shows that elongation of the alkyl chain and methoxy substitution optimize receptor selectivity, a design principle applicable to the target compound for CNS applications .
N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10, )
- Structure: Substitutes the methylideneamino group with a thiocarbamoyl moiety.
- Antioxidant Activity : H10 exhibits 87.7% inhibition in carbon tetrachloride-challenged rats, outperforming analogues without methoxy groups, suggesting that electron-donating substituents enhance radical-scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
